1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
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Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-7-9-17(10-8-15)13-27-18(14-26-11-5-6-16(2)12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h7-10,16H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMKEJLRDITFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivatives, known for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
- InChIKey : REFMVBPDEUDWSB-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 368.20812 | 190.8 |
| [M+Na]+ | 390.19006 | 207.0 |
| [M+NH₄]+ | 385.23466 | 196.5 |
| [M+K]+ | 406.16400 | 201.2 |
Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to interact with various receptors, including adenosine receptors, which play a crucial role in neurotransmission and inflammation.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
Pharmacological Effects
The pharmacological effects of this compound can be categorized into several areas:
- Anti-inflammatory Properties : Studies suggest that purine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates potential neuroprotective roles through modulation of neurotransmitter systems.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
In Vitro Studies
Recent studies have focused on the in vitro effects of similar purine derivatives on different cell lines:
- A study examining the cytotoxicity of related compounds found that they significantly inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa cells).
Clinical Trials
As of now, there are no clinical trials specifically targeting This compound , but related compounds have undergone various phases of clinical testing for conditions such as diabetes and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
